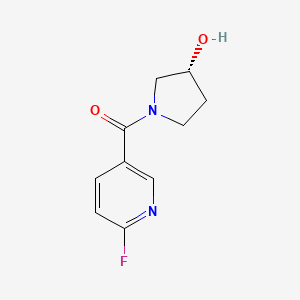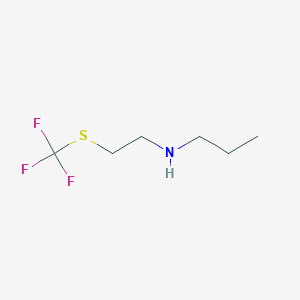
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a propyl group attached to an ethyl chain, which is further substituted with a trifluoromethylsulfanyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the introduction of the trifluoromethylsulfanyl group into an ethylamine framework. One common method involves the reaction of propylamine with a trifluoromethylsulfanyl-containing reagent under controlled conditions. For example, the reaction can be carried out using trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine, followed by reduction to yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various amine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Trifluoromethylsulfonyl-ethylamine: Similar structure but with different substituents, used in various chemical syntheses.
Uniqueness
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the combination of its trifluoromethylsulfanyl and amine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1286743-97-2 |
|---|---|
Formule moléculaire |
C6H12F3NS |
Poids moléculaire |
187.23 g/mol |
Nom IUPAC |
N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C6H12F3NS/c1-2-3-10-4-5-11-6(7,8)9/h10H,2-5H2,1H3 |
Clé InChI |
JIUAWEUQLWOKQU-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
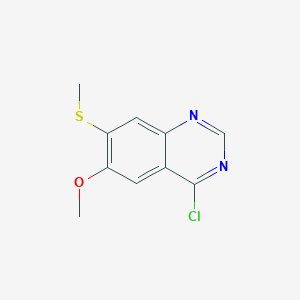
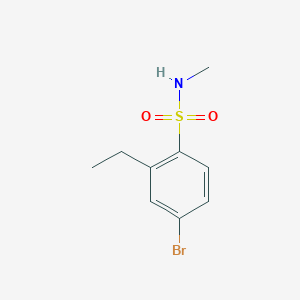
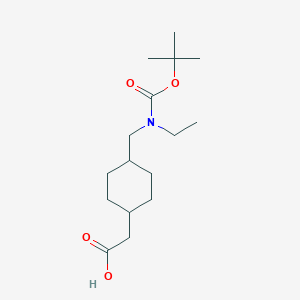
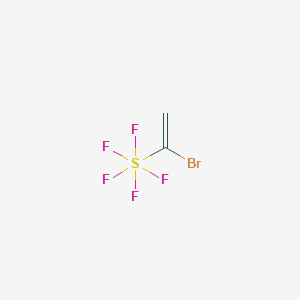
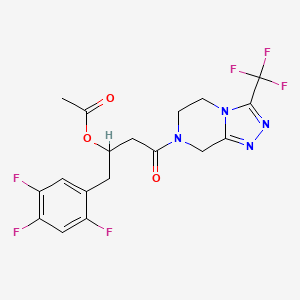
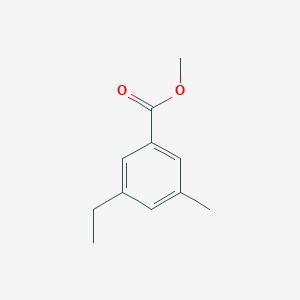
![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
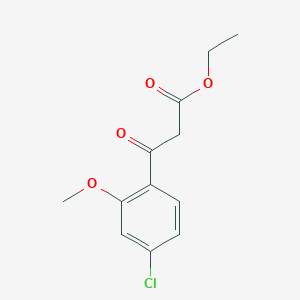
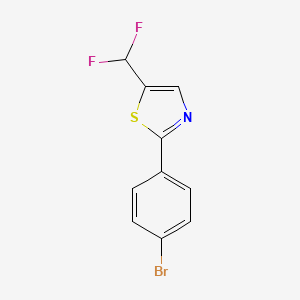

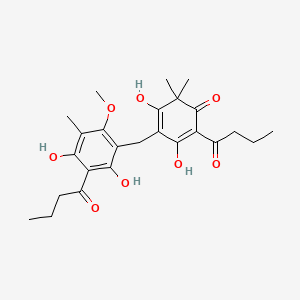
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
